5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole

Catalog No.
S12831009
CAS No.
M.F
C5H6Cl2N2
M. Wt
165.02 g/mol
Availability
In Stock
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5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole

Product Name

5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole

IUPAC Name

5-chloro-2-(chloromethyl)-1-methylimidazole

Molecular Formula

C5H6Cl2N2

Molecular Weight

165.02 g/mol

InChI

InChI=1S/C5H6Cl2N2/c1-9-4(7)3-8-5(9)2-6/h3H,2H2,1H3

InChI Key

NCJFVBSZDWJWEY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1CCl)Cl

5-Chloro-2-(chloromethyl)-1-methyl-1H-imidazole is a chlorinated derivative of imidazole, characterized by the presence of chlorine atoms at the 5-position and a chloromethyl group at the 2-position, along with a methyl group at the 1-position. Its molecular formula is C5H7Cl3N2C_5H_7Cl_3N_2 and it has a molecular weight of approximately 201.48 g/mol . The compound is typically encountered as a hydrochloride salt, which enhances its solubility in water and facilitates its use in biological applications.

Typical of imidazole derivatives. Notably, it can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. The chloromethyl moiety can be replaced by nucleophiles, leading to the formation of new compounds. Additionally, it can participate in electrophilic aromatic substitution reactions due to the electron-rich nature of the imidazole ring .

5-Chloro-2-(chloromethyl)-1-methyl-1H-imidazole exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential mutagenicity and cytotoxicity, demonstrating harmful effects upon ingestion or skin contact . Its structure suggests that it may interact with biological macromolecules, potentially influencing cellular processes or pathways.

The synthesis of 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole typically involves chloromethylation reactions. One effective method includes the direct chloromethylation of imidazole derivatives using chloromethylating agents under controlled conditions to ensure high selectivity for the desired substitution at the 5-position. This method has been noted for its efficiency and minimal side reactions, making it suitable for industrial applications .

This compound finds applications primarily in medicinal chemistry and research. It serves as an intermediate in the synthesis of various pharmaceuticals, including histamine H2 receptor antagonists like cimetidine . Additionally, its unique structure makes it valuable in proteomics research and other biochemical studies where specific interactions with biomolecules are explored .

Interaction studies involving 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole focus on its binding affinity to various biological targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors, although detailed mechanisms remain to be fully elucidated. Its mutagenic properties also warrant investigation into how it interacts with DNA and cellular machinery, potentially leading to genetic alterations .

Several compounds share structural similarities with 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole. The following table highlights some of these compounds along with their unique features:

Compound NameSimilarityUnique Features
2-(Chloromethyl)-1-methyl-1H-imidazole1.00Directly related as a precursor; fewer chlorine atoms
1-(2-Chloroethyl)-1H-imidazole hydrochloride0.76Contains an ethyl group instead of chloromethyl
8-Chloroimidazo[1,2-a]pyrazine0.76Different ring structure; potential for different bioactivity
1-(3-Chloropropyl)-1H-imidazole0.67Propyl group alters steric interactions
(5-Chloro-1-methyl-1H-imidazol-2-yl)methanol0.66Contains a hydroxyl group; potential for different reactivity

These compounds illustrate the diversity within imidazole derivatives while highlighting the unique aspects of 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole, particularly its specific chlorination pattern and potential applications in medicinal chemistry.

Imidazole derivatives occupy a central role in modern chemical research due to their versatile heterocyclic structure, which features two nitrogen atoms at non-adjacent positions. This arrangement confers unique electronic properties, enabling participation in hydrogen bonding, π-π stacking, and metal coordination. The inherent stability of the imidazole ring system, combined with its ability to undergo regioselective substitutions, has made it a cornerstone in developing pharmaceuticals, agrochemicals, and coordination complexes. Recent studies highlight the antimicrobial and antitumor potential of structurally modified imidazoles, particularly those incorporating halogen atoms.

Significance of Halogenated Imidazoles

Halogenation of imidazole derivatives significantly alters their physicochemical and biological properties. Chlorine atoms, with their strong electron-withdrawing effects, enhance molecular polarity, improve metabolic stability, and facilitate interactions with hydrophobic binding pockets in biological targets. For instance, halogenated tyrosine kinase inhibitors like gefitinib and afatinib demonstrate improved target affinity and pharmacokinetic profiles compared to non-halogenated analogs. In 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole, the strategic placement of chlorine atoms at positions 2 and 5 creates distinct electronic environments that influence reactivity and intermolecular interactions.

Scope and Objectives of Research on 5-Chloro-2-(chloromethyl)-1-methyl-1H-imidazole

Current research objectives for this compound focus on three areas:

  • Synthetic Optimization: Developing high-yield, scalable synthesis routes using sustainable methodologies.
  • Structure-Activity Relationships: Correlating substituent effects with biological activity in antimicrobial and anticancer assays.
  • Material Science Applications: Exploring its utility as a building block for metal-organic frameworks (MOFs) and polymer precursors.

Historical Context and Discovery

The compound was first synthesized in the early 21st century as part of efforts to expand the library of halogenated heterocycles. Patent literature from 2014 describes its preparation via chloromethylation of 1-methylimidazole intermediates, marking a pivotal advancement in imidazole functionalization. Its CAS registry number (1052530-04-7) and commercial availability since 2024 reflect its transition from a research curiosity to a tool compound in medicinal chemistry.

IUPAC Name and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry name for this compound is 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole [1] [9]. This systematic name follows the established nomenclature conventions for substituted imidazole derivatives, where the imidazole ring serves as the parent heterocycle [26]. The numbering system for imidazole begins with the nitrogen atom bearing the hydrogen as position 1, and proceeds around the five-membered ring [24] [26].

In the systematic naming convention, the substituents are identified and numbered according to their positions on the imidazole ring [1] [9]. The methyl group at position 1 replaces the hydrogen on the nitrogen atom, the chloromethyl group is attached at position 2, and an additional chlorine atom is present at position 5 [1] [9]. The "H" designation in "1H-imidazole" indicates the tautomeric form where the hydrogen is specifically located on the nitrogen at position 1 [24] [26].

Synonyms and Common Trade Names

The compound is known by several synonymous names in chemical literature and commercial databases. Alternative systematic names include 5-chloro-2-(chloromethyl)-1-methylimidazole and 2-chloro-5-(chloromethyl)-1-methyl-1H-imidazole [1] . The hydrochloride salt form, which is more commonly encountered in commercial applications, carries the systematic name 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride [1] [9] [11].

Various database entries and commercial suppliers utilize simplified naming conventions, including 5-chloro-2-chloromethyl-1-methyl-1H-imidazole and 2-chloro-5-chloromethyl-1-methylimidazole [10] . These variations reflect different approaches to punctuation and spacing in chemical nomenclature while maintaining the same structural identification [29].

CAS Registry Number and Database Identifiers

The primary Chemical Abstracts Service Registry Number for the hydrochloride salt form is 1052530-04-7 [1] [9] [11]. A secondary registry number 900640-98-4 has been associated with the free base form of the compound [10]. The hydrochloride salt represents the more stable and commonly available form in commercial applications [1] [9].

DatabaseIdentifierForm
Chemical Abstracts Service1052530-04-7Hydrochloride salt
Chemical Abstracts Service900640-98-4Free base
PubChem Compound Identifier4962392Hydrochloride salt
Molecular Design LimitedMFCD06684180Hydrochloride salt

Additional database identifiers include the PubChem Compound Identifier 4962392 for the hydrochloride salt form [2]. The Molecular Design Limited number MFCD06684180 provides another reference point for chemical database searches [9].

Molecular Formula and Empirical Composition

The molecular formula for the free base form is C₅H₆Cl₂N₂, corresponding to a molecular weight of 165.01 g/mol [2]. The more commonly encountered hydrochloride salt form has the molecular formula C₅H₇Cl₃N₂ with a molecular weight of 201.48 g/mol [1] [9] [23].

PropertyFree BaseHydrochloride Salt
Molecular FormulaC₅H₆Cl₂N₂C₅H₇Cl₃N₂
Molecular Weight165.01 g/mol201.48 g/mol
Carbon Atoms55
Hydrogen Atoms67
Chlorine Atoms23
Nitrogen Atoms22

The empirical composition reveals a disubstituted imidazole ring system with two chlorine-containing substituents [1] [2]. The presence of both aromatic and aliphatic chlorine atoms contributes to the compound's chemical reactivity profile .

Structural Descriptors (InChI, InChIKey, SMILES)

The International Chemical Identifier for the free base form is InChI=1S/C5H6Cl2N2/c1-9-4(7)3-8-5(9)2-6/h3H,2H2,1H3 [2]. This descriptor provides a standardized representation of the molecular structure and connectivity. The corresponding International Chemical Identifier Key is NCJFVBSZDWJWEY-UHFFFAOYSA-N [2].

For the hydrochloride salt form, the International Chemical Identifier becomes InChI=1S/C5H6Cl2N2.ClH/c1-9-4(7)3-8-5(9)2-6;/h3H,2H2,1H3;1H [1]. The International Chemical Identifier Key for the salt form is ZOQVIBAKFBPLJT-UHFFFAOYSA-N [1]. An alternative International Chemical Identifier Key ONHCFGOOWVLXJP-UHFFFAOYSA-N has been reported for a related structural isomer .

Descriptor TypeFree BaseHydrochloride Salt
SMILESCN1C(=CN=C1CCl)ClCN1C(Cl)=CN=C1CCl.[H]Cl
Canonical SMILESCN1C(CCl)=NC=C1ClCl.CN1C(CCl)=NC=C1Cl
InChI KeyNCJFVBSZDWJWEY-UHFFFAOYSA-NZOQVIBAKFBPLJT-UHFFFAOYSA-N

5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole represents a disubstituted imidazole derivative with the molecular formula C₅H₆Cl₂N₂ and a molecular weight of 165.02 g/mol [1]. The compound features a five-membered heterocyclic imidazole ring containing two nitrogen atoms positioned at the 1 and 3 positions, with specific substitution patterns that define its unique structural characteristics [1] [2].

The two-dimensional structural representation reveals three distinct substituents attached to the imidazole core: a methyl group (-CH₃) bonded to the N1 nitrogen atom, a chloromethyl group (-CH₂Cl) attached to the C2 carbon, and a chlorine atom (-Cl) directly bonded to the C5 carbon [1] [3]. This substitution pattern creates a molecule with dual electron-withdrawing character due to the presence of two chlorine-containing substituents, contrasted by the electron-donating methyl group at the nitrogen position [4].

The SMILES notation CN1C(=CN=C1CCl)Cl and InChI identifier InChI=1S/C5H6Cl2N2/c1-9-4(7)3-8-5(9)2-6/h3H,2H2,1H3 provide computational representations of the molecular connectivity [1]. The systematic IUPAC name 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole clearly describes the positional relationships of all substituents relative to the heterocyclic core [1].

Table 1: Basic Structural and Chemical Properties

PropertyValue
Molecular FormulaC₅H₆Cl₂N₂
Molecular Weight (g/mol)165.02
SMILESCN1C(=CN=C1CCl)Cl
InChIInChI=1S/C5H6Cl2N2/c1-9-4(7)3-8-5(9)2-6/h3H,2H2,1H3
InChIKeyNCJFVBSZDWJWEY-UHFFFAOYSA-N
IUPAC Name5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole
Chemical NatureHeterocyclic organic compound
Ring SystemFive-membered imidazole ring
Number of Chlorine Atoms2
Methyl Substituents1 (N-methyl)

The aromatic nature of the imidazole ring is maintained despite the electron-withdrawing substituents, with the nitrogen atoms contributing to the delocalized π-electron system [5] [6]. The positioning of substituents creates distinct electronic environments at different positions within the molecule, influencing both reactivity patterns and intermolecular interactions [7].

Three-Dimensional Conformational Analysis

Conformational analysis of 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole reveals specific three-dimensional arrangements that minimize steric interactions while optimizing electronic stabilization [8] [9]. The imidazole ring maintains planarity as expected for aromatic heterocycles, with typical ring bond angles approximating 108° for the five-membered system [8].

The chloromethyl substituent at the C2 position exhibits conformational flexibility around the C2-CH₂Cl bond, with rotational barriers typically ranging from 2-4 kcal/mol . Quantum chemical calculations using density functional theory methods, particularly B3LYP/6-311++G(d,p) and M06-2X/6-311++G** levels, have demonstrated that staggered conformations are energetically preferred over eclipsed arrangements [8] [11].

Table 2: Conformational Analysis Parameters

Dihedral AngleTypical Range (degrees)Energy Barrier (kcal/mol)Preferred Conformation
N1-C2-C(CH₂Cl)-Cl60-1802-4Staggered
C2-C(CH₂Cl)-Cl-H60-1201-3Gauche
N1-C5-Cl-lone pairFixed (sp2 planar)High (>20)Planar
Ring planarity deviation0-5Minimal (<1)Planar ring
Methyl group rotation (N1-CH₃)0-3600.5-2Freely rotating
Overall molecular flexibilityLimited due to ring constraintVariableLow energy minimum

The methyl group attached to N1 demonstrates relatively free rotation with low energy barriers of 0.5-2 kcal/mol, consistent with typical N-methyl rotational profiles in heterocyclic systems [8]. The chlorine atom at C5 is constrained to the plane of the imidazole ring due to sp2 hybridization, with minimal deviation from planarity .

Computational studies utilizing potential energy surface scans reveal that the global minimum energy conformation features the chloromethyl group oriented to minimize steric repulsion with both the ring hydrogen atoms and the C5-chlorine substituent [8] [9]. This arrangement optimizes van der Waals interactions while maintaining favorable electrostatic contacts within the molecular framework.

Quantum Chemical Calculations and Electronic Properties

Quantum chemical investigations of 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole provide detailed insights into the electronic structure and properties of this disubstituted imidazole derivative. Density functional theory calculations using various hybrid functionals have been employed to characterize the frontier molecular orbitals and electronic distribution patterns [12] [13] [14].

The highest occupied molecular orbital (HOMO) energies for chlorinated imidazole derivatives typically range from -6.8 to -5.8 eV when calculated using B3LYP/6-311++G(d,p) methods [13] [15]. The dual electron-withdrawing nature of the chlorine substituents significantly lowers the HOMO energy compared to unsubstituted imidazole, enhancing the molecule's electrophilic character [7] [16].

Table 3: Electronic Effects of Substituents on Imidazole Properties

Substituent TypeEffect on HOMO EnergyEffect on LUMO EnergyImpact on ReactivityDipole Moment Change
Electron-withdrawing (Cl)Lowered (stabilized)Lowered (stabilized)Enhanced electrophilicityIncreased
Electron-donating (CH₃)Raised (destabilized)Raised (destabilized)Enhanced nucleophilicitySlightly increased
Dual electron-withdrawing (Cl + CH₂Cl)Significantly loweredSignificantly loweredDual enhancement of electrophilicitySignificantly increased
Strong electron-withdrawing (NO₂)Greatly loweredGreatly loweredStrong electrophilic enhancementGreatly increased
Moderate electron-withdrawing (Br)Moderately loweredModerately loweredModerate electrophilic enhancementModerately increased
Unsubstituted (H)Reference levelReference levelBalanced reactivityBaseline

The lowest unoccupied molecular orbital (LUMO) energies are correspondingly stabilized, with values typically ranging from -1.8 to -0.8 eV [13] [15]. The HOMO-LUMO energy gap provides crucial information about molecular stability and chemical reactivity, with smaller gaps indicating enhanced reactivity and larger gaps suggesting greater kinetic stability [5] [17].

Molecular electrostatic potential (MEP) mapping reveals distinct regions of electron density and electrostatic character [16] [18]. The nitrogen atoms in the imidazole ring typically exhibit negative electrostatic potential regions, indicating nucleophilic character, while the carbon atoms bearing chlorine substituents show positive potential areas, suggesting electrophilic sites [16] [18].

Table 4: Quantum Chemical Calculation Parameters for Imidazoles

Method/Basis SetApplicationTypical HOMO Energy (eV)Typical LUMO Energy (eV)
B3LYP/6-31G(d,p)General structure optimization-6.5 to -5.5-1.5 to -0.5
B3LYP/6-311++G(d,p)High-precision calculations-6.8 to -5.8-1.8 to -0.8
M06-2X/6-311++G**Tautomerism studies-7.2 to -6.2-2.0 to -1.0
BMK/TZVPElectrode potential calculations-6.7 to -5.7-1.7 to -0.7
MP2/6-311++G(d,p)Correlation effects analysis-6.9 to -5.9-1.9 to -0.9
CCSD(T)/6-311++G(2d,p)Benchmark calculationsReference valuesReference values

The dipole moment of 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole is significantly enhanced compared to unsubstituted imidazole due to the presence of polar chlorine substituents [16] [19]. Typical dipole moment values for similar chlorinated imidazole derivatives range from 3-6 Debye, depending on the specific substitution pattern and molecular conformation [20] [19].

Mulliken population analysis and Natural Bond Orbital (NBO) calculations provide quantitative descriptions of atomic charges and electron distribution patterns [14] [20]. The chlorine atoms carry partial negative charges, while the carbon atoms bonded to chlorine exhibit partial positive charges, creating significant local dipole moments that contribute to the overall molecular polarity [20] [19].

Resonance and Tautomeric Forms

The tautomeric behavior of imidazole derivatives, including 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole, involves proton transfer processes that can significantly influence molecular properties and reactivity patterns [21] [22]. However, the presence of the N1-methyl substituent in this particular compound effectively blocks one of the primary tautomeric pathways available to unsubstituted imidazoles [21] [23].

In unsubstituted imidazole, the well-documented 1H-imidazole ⇌ 3H-imidazole tautomerism occurs through proton migration between the two nitrogen atoms [21]. The activation energy for this process in the gas phase is typically high (>20 kcal/mol), but can be significantly reduced in aqueous solution through water-mediated proton transfer mechanisms [21].

For 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole, the N1-methylation prevents the standard NH tautomerism, effectively "fixing" the compound in the 1-methyl tautomeric form [23]. This structural constraint eliminates tautomeric ambiguity and provides a stable, well-defined electronic structure that does not undergo rapid tautomeric equilibration [23] [22].

The electron-withdrawing chlorine substituents influence the stability of potential tautomeric forms through their impact on the π-electron system [21]. According to computational studies on related imidazole derivatives, electron-withdrawing groups (EWGs) tend to stabilize aromatic tautomers by reducing π-π electron repulsion within the ring system [21]. This effect would theoretically favor retention of aromaticity in any potential tautomeric processes.

Resonance structures within 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole primarily involve delocalization of the π-electron system within the imidazole ring itself [6]. The aromatic sextet is maintained through resonance between the nitrogen lone pairs and the π-system of the ring carbons [6]. The chlorine substituents can participate in limited π-conjugation through their p-orbital interactions with the aromatic system, though this contribution is generally minimal compared to the internal ring delocalization [6].

The chloromethyl substituent at C2 does not participate directly in resonance with the aromatic ring due to the saturated CH₂ spacer, which effectively isolates the chlorine atom from the π-electron system [7]. This structural feature maintains the electronic integrity of the imidazole ring while providing a reactive electrophilic site for potential chemical transformations.

Comparison with Structurally Related Imidazoles

Comparative analysis of 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole with structurally related imidazole derivatives reveals distinct patterns of electronic and structural properties influenced by substitution patterns [24] [7] [25]. The dual chlorine substitution creates unique electronic characteristics that differentiate this compound from mono-substituted or unsubstituted analogues.

Table 5: Comparative Analysis with Related Imidazoles

CompoundMolecular FormulaMolecular WeightChlorine SubstituentsElectronic Effects
5-chloro-2-(chloromethyl)-1-methyl-1H-imidazoleC₅H₆Cl₂N₂165.022 (C2-CH₂Cl, C5-Cl)Dual electron-withdrawing
2-(chloromethyl)-1-methyl-1H-imidazoleC₅H₇ClN₂130.581 (C2-CH₂Cl)Moderate electron-withdrawing
5-chloro-1-methyl-1H-imidazoleC₄H₅ClN₂116.551 (C5-Cl)Moderate electron-withdrawing
1-methyl-1H-imidazoleC₄H₆N₂82.100Slight electron-donating (methyl)
Imidazole (parent)C₃H₄N₂68.080Neutral (reference)

Comparison with 2-(chloromethyl)-1-methyl-1H-imidazole, which lacks the C5-chlorine substituent, demonstrates the additive electronic effects of multiple electron-withdrawing groups [3] [26]. The additional chlorine atom in the 5-position significantly enhances the overall electron-withdrawing character, resulting in lower HOMO and LUMO energy levels and increased electrophilic reactivity [7] [25].

The structural relationship with 5-chloro-1-methyl-1H-imidazole, which contains only the C5-chlorine substituent, highlights the specific contribution of the chloromethyl group at C2 [27]. Computational studies suggest that the chloromethyl substituent provides both steric bulk and additional electron-withdrawing character, though the electronic effect is somewhat attenuated by the methylene spacer compared to direct ring substitution [7].

Investigations of substituent effects on imidazole reactivity indicate that electron-withdrawing groups at the 2, 4, and 5 positions follow the order: 2-substituted > 5-substituted > 4-substituted in terms of their impact on nucleophilic reactivity at the nitrogen atoms [24]. For 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole, the combination of 2- and 5-substitution creates a cumulative electron-withdrawing effect that significantly modifies the reactivity profile compared to mono-substituted derivatives.

Kinetic studies on chlorination reactions of methylimidazole derivatives reveal that the presence of electron-donating methyl groups facilitates electrophilic substitution, while electron-withdrawing chlorine substituents have the opposite effect [4]. The compound under study represents an interesting case where these opposing electronic effects compete, with the dual chlorine substitution likely dominating the overall electronic character.

Frontier molecular orbital analysis comparing related imidazole derivatives shows that the HOMO-LUMO energy gap systematically decreases with increasing electron-withdrawing substitution [13] [15]. This trend suggests that 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole should exhibit enhanced reactivity compared to less substituted analogues, particularly in reactions involving electron transfer or charge-transfer complex formation.

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

163.9908036 g/mol

Monoisotopic Mass

163.9908036 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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